4-Benzylpiperazine-1-sulfonamide chemical structure and properties
4-Benzylpiperazine-1-sulfonamide chemical structure and properties
An In-Depth Technical Guide to 4-Benzylpiperazine-1-sulfonamide: Synthesis, Characterization, and Therapeutic Potential
Introduction: A Scaffold of Versatility
In the landscape of medicinal chemistry, the strategic combination of validated pharmacophores is a cornerstone of rational drug design. 4-Benzylpiperazine-1-sulfonamide emerges as a molecule of significant interest, embodying this principle by uniting three key structural motifs: the piperazine ring, a versatile heterocyclic scaffold present in numerous approved drugs; the benzyl group, which can modulate lipophilicity and engage in specific receptor interactions; and the sulfonamide functional group, a well-established bioisostere of the amide bond known for its diverse pharmacological activities.[1]
The piperazine core is renowned for its prevalence in centrally active agents, leveraging the basicity of its nitrogen atoms to ensure physiological solubility and interact with a range of biological targets.[1] Simultaneously, the sulfonamide moiety is a privileged functional group, integral to drugs spanning from antibacterials and diuretics to enzyme inhibitors.[2] The convergence of these two scaffolds onto a single molecular entity renders 4-benzylpiperazine-1-sulfonamide a compelling subject for investigation, serving as both a potential therapeutic agent in its own right and a versatile intermediate for the synthesis of more complex derivatives.[3] This guide provides a comprehensive technical overview of its chemical properties, a detailed methodology for its synthesis and characterization, and an exploration of its therapeutic context based on the activities of structurally related compounds.
Chemical Structure and Physicochemical Properties
The unambiguous identification of a compound begins with its structure and fundamental properties. 4-Benzylpiperazine-1-sulfonamide is a tertiary amino compound characterized by a piperazine ring substituted at the 1-position with a primary sulfonamide group and at the 4-position with a benzyl group.
Caption: Chemical structure of 4-Benzylpiperazine-1-sulfonamide.
Table 1: Physicochemical Properties of 4-Benzylpiperazine-1-sulfonamide
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-benzylpiperazine-1-sulfonamide | PubChem[4] |
| Molecular Formula | C₁₁H₁₇N₃O₂S | PubChem[4] |
| Molecular Weight | 255.34 g/mol | ChemScene[5] |
| CAS Number | 1042644-30-3 | ChemScene[5] |
| Monoisotopic Mass | 255.10414 Da | PubChem[4] |
| XLogP3-AA | 0.1 | PubChem[4] |
| Topological Polar Surface Area (TPSA) | 61.44 Ų | ChemScene[5] |
| Hydrogen Bond Donors | 2 | ChemScene[5] |
| Hydrogen Bond Acceptors | 3 | ChemScene[5] |
| Rotatable Bonds | 4 | ChemScene[5] |
Note: The properties listed are computationally predicted and serve as an estimate. Experimental verification is required for confirmation.
Synthesis and Characterization
The synthesis of 4-benzylpiperazine-1-sulfonamide is a logical, two-stage process that leverages well-established and robust chemical transformations. The process begins with the synthesis of the key intermediate, 1-benzylpiperazine, followed by the introduction of the primary sulfonamide group.
Caption: Two-stage synthetic workflow for 4-Benzylpiperazine-1-sulfonamide.
Stage 1: Synthesis of 1-Benzylpiperazine Intermediate
Rationale: The selective mono-N-alkylation of piperazine is a critical first step. Direct alkylation can lead to a mixture of mono- and di-substituted products. A reliable method, adapted from Organic Syntheses, utilizes a piperazine/piperazine dihydrochloride buffer system in ethanol to control the pH and favor the formation of the mono-benzyl derivative.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, a solution of piperazine hexahydrate (1.0 eq) and piperazine dihydrochloride monohydrate (1.0 eq) is prepared in absolute ethanol.
-
Reagent Addition: The mixture is warmed to approximately 65°C to ensure complete dissolution. Benzyl chloride (1.0 eq), recently distilled, is then added dropwise over 5-10 minutes with vigorous stirring.
-
Reaction and Isolation: The reaction is maintained at 65°C for an additional 25-30 minutes. During this time, piperazine dihydrochloride precipitates. The mixture is then cooled in an ice bath to maximize precipitation.
-
Filtration: The precipitated piperazine dihydrochloride is removed by suction filtration and washed with ice-cold ethanol. The filtrate, containing the desired 1-benzylpiperazine, is retained.
-
Product Isolation: The ethanolic filtrate is concentrated under reduced pressure. The resulting residue is dissolved in water and made strongly alkaline (pH > 12) with 5N sodium hydroxide.
-
Extraction: The aqueous solution is extracted multiple times with a suitable organic solvent, such as chloroform or dichloromethane.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-benzylpiperazine as an oil, which can be purified by vacuum distillation if necessary.
Stage 2: Synthesis of 4-Benzylpiperazine-1-sulfonamide
Rationale: The introduction of a primary sulfonamide group (-SO₂NH₂) onto a secondary amine is most commonly and efficiently achieved using sulfamoyl chloride (H₂NSO₂Cl) or a related reagent.[6] The reaction is performed in an anhydrous aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction. Cooling the reaction during the addition of the sulfamoyl chloride is crucial to control the exotherm and prevent side reactions.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 1-benzylpiperazine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Base Addition: Triethylamine (1.5 eq) is added, and the solution is cooled to 0°C in an ice bath.
-
Sulfonylation: A solution of sulfamoyl chloride (1.1 eq) in anhydrous DCM is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by Thin-Layer Chromatography (TLC).
-
Workup: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM (2x).
-
Washing: The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. This sequence removes unreacted base, acidic impurities, and residual salts.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the final 4-benzylpiperazine-1-sulfonamide as a pure solid.
Analytical Characterization: A Predictive Approach
While published spectra for this specific molecule are not available, its structure allows for a confident prediction of the expected analytical data, which is essential for confirming its identity and purity after synthesis.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each part of the molecule.
-
Aromatic Protons: A multiplet integrating to 5 protons between δ 7.2-7.4 ppm corresponding to the phenyl ring of the benzyl group.
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Benzylic Protons: A singlet integrating to 2 protons around δ 3.5 ppm (Ar-CH₂ -N).
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Piperazine Protons: Two sets of multiplets, each integrating to 4 protons. The protons adjacent to the benzyl group (-N-CH₂ -CH₂-N-SO₂) would likely appear around δ 2.5-2.7 ppm, while the protons adjacent to the sulfonamide (-N-CH₂ -CH₂-N-SO₂) would be shifted downfield to approximately δ 3.0-3.2 ppm.
-
Sulfonamide Protons: A broad singlet for the -SO₂NH₂ protons, likely appearing between δ 4.5-5.5 ppm, which would be exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data, showing characteristic signals for the benzylic carbon (~63 ppm), the four distinct piperazine carbons (~45-55 ppm), and the aromatic carbons (127-138 ppm).
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak. The most characteristic fragmentation pattern for benzylpiperazine derivatives is the cleavage of the benzylic C-N bond, which would result in a highly stable tropylium cation at m/z 91 ; this is often the base peak in the spectrum.[7][8] Other fragments corresponding to the piperazine sulfonamide moiety would also be present.
-
Infrared (IR) Spectroscopy: The IR spectrum would provide confirmation of the key functional groups.
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N-H Stretch: Two distinct bands around 3350 and 3250 cm⁻¹ for the primary sulfonamide N-H₂ group.
-
S=O Stretch: Two strong, characteristic absorption bands for the sulfonyl group: an asymmetric stretch around 1350-1320 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
High-Throughput Analysis and Quality Control
For routine purity analysis and quantification in a drug development setting, chromatographic methods are indispensable. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable, with the choice depending on the sample matrix and analytical goals.[9][10]
Recommended HPLC-UV/MS Method:
-
Column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Detection: UV detection at a relevant wavelength (e.g., 254 nm) for quantification and coupled to a mass spectrometer (ESI+) for positive identification, monitoring for the protonated molecular ion [M+H]⁺ at m/z 256.1.
This method offers high sensitivity and specificity and avoids the high temperatures of GC that could potentially degrade the sulfonamide moiety.
Biological Activity and Therapeutic Context
While direct biological activity data for 4-benzylpiperazine-1-sulfonamide is limited in the public domain, the therapeutic potential of this scaffold can be inferred from the extensive research on its constituent parts and closely related analogs. The hybridization of the piperazine and sulfonamide moieties has proven to be a fruitful strategy in the discovery of potent and selective modulators of various biological targets.
Caption: Potential biological targets for the piperazine sulfonamide scaffold.
Table 2: Reported Biological Activities of Structurally Related Piperazine Sulfonamides
| Target Class | Specific Target | Therapeutic Area | Key Finding | Reference |
|---|---|---|---|---|
| Enzyme Inhibitor | BACE1 | Alzheimer's Disease | Piperazine sulfonamides were designed as potent inhibitors of β-secretase 1. | [1] |
| Enzyme Inhibitor | DPP-IV | Diabetes | 1,4-bis(phenylsulfonyl) piperazine derivatives showed inhibitory activity against dipeptidyl peptidase-IV. | [11] |
| Enzyme Inhibitor | Acetylcholinesterase (AChE) | Alzheimer's Disease | Hybrid benzene sulfonamide-piperazine compounds demonstrated good inhibitory potential against AChE. | [12] |
| Transporter Inhibitor | Glycine Transporter-1 (GlyT-1) | Schizophrenia | N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides were identified as potent GlyT-1 inhibitors. | [6] |
| Antimicrobial | Bacterial Strains | Infectious Disease | Piperazine sulfonamide derivatives have been evaluated for their antibacterial and antifungal properties. |[3][13] |
The parent compound, 1-benzylpiperazine (BZP), is a known central nervous system (CNS) stimulant that acts on dopaminergic and serotonergic systems.[7] This inherent CNS activity of the benzylpiperazine core suggests that sulfonamide derivatives may also possess neuromodulatory properties. Indeed, various piperazine derivatives have been investigated as ligands for sigma receptors, which are implicated in a variety of CNS disorders.[7]
Furthermore, the sulfonamide moiety is a classic pharmacophore for antibacterial agents, acting by inhibiting dihydropteroate synthase in the bacterial folate synthesis pathway. Therefore, 4-benzylpiperazine-1-sulfonamide is a rational candidate for screening in antimicrobial assays, particularly against resistant bacterial strains where novel scaffolds are urgently needed.[13][14]
Conclusion and Future Directions
4-Benzylpiperazine-1-sulfonamide stands as a molecule of considerable untapped potential. It is readily accessible through a robust and scalable synthetic route, and its structure can be unambiguously confirmed using standard analytical techniques. While direct biological data remains elusive, the wealth of research on related piperazine sulfonamides strongly suggests its value as a lead structure for drug discovery programs targeting a range of diseases, from neurodegenerative disorders and diabetes to infectious diseases. Future research should focus on the systematic biological evaluation of this compound and its derivatives to fully elucidate its therapeutic potential. Its utility as a versatile chemical intermediate also warrants further exploration for the creation of diverse chemical libraries aimed at identifying novel bioactive agents.
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